(S)-1-(Pyridin-4-yl)pyrrolidin-3-ol, also known as (2R,3S)-2-amino-3-hydroxy-3-pyridin-4-yl-1-pyrrolidin-1-yl-propan-1-one, is a chiral compound with significant interest in medicinal chemistry due to its potential therapeutic applications. This compound features a pyridine ring attached to a pyrrolidine structure, which contributes to its biological activity.
This compound can be classified as an amino alcohol and a heterocyclic organic compound. It is often synthesized for research purposes and has been explored for its pharmacological properties, particularly in relation to neurological disorders and cancer therapies. The chemical structure can be represented by the molecular formula and has a molecular weight of approximately 153.18 g/mol.
The synthesis of (S)-1-(Pyridin-4-yl)pyrrolidin-3-ol can be achieved through several methods. One common approach involves the use of multicomponent reactions, which allow for the efficient assembly of the compound from simpler precursors.
Methods:
Technical Details:
The conditions for these reactions typically involve solvents such as acetic acid or methanol, with temperatures ranging from room temperature to 50°C and pressures adjusted according to the hydrogenation setup.
The molecular structure of (S)-1-(Pyridin-4-yl)pyrrolidin-3-ol features a pyrrolidine ring that is substituted at one position with a hydroxyl group and at another with a pyridine moiety.
(S)-1-(Pyridin-4-yl)pyrrolidin-3-ol can participate in various chemical reactions due to its functional groups.
Reactions:
The mechanism of action for (S)-1-(Pyridin-4-yl)pyrrolidin-3-ol is primarily linked to its interactions with biological targets in the central nervous system and potential anticancer activities.
Process:
Relevant Data:
Thermal analysis shows that degradation occurs above approximately 160°C .
(S)-1-(Pyridin-4-yl)pyrrolidin-3-ol has several scientific uses:
The construction of the chiral pyrrolidine core with defined (S)-stereochemistry is fundamental to synthesizing the target molecule. Two dominant strategies have emerged: chiral pool utilization and catalytic asymmetric synthesis.
Chiral Pool Approaches: L-Hydroxyproline serves as a prevalent starting material due to its inherent (S)-configuration at C-2 and existing oxygen functionality at C-4. Strategic modifications are required to transform it into the 3-hydroxy regioisomer and install the pyridin-4-yl moiety. A key route involves the regioselective manipulation of protected L-hydroxyproline derivatives. For instance, 2,3-O-isopropylidene-D-erythronolactol (2) has been employed as a chiral precursor. Conversion to a nitrone intermediate (13), followed by stereoselective addition of nucleophiles like lithio(phenylsulfonyl)methane, yields hydroxylamine intermediates (e.g., 14). Subsequent reductive cyclization under controlled conditions (e.g., catalytic In with stoichiometric Zn) furnishes the desired (S)-pyrrolidine scaffold (12) with high stereofidelity [5] [9]. Protecting group strategies (e.g., benzyl, isopropylidene) are crucial throughout this sequence to ensure regiocontrol and prevent epimerization.
Catalytic Asymmetric Hydrogenation: This method offers a direct route to enantiomerically enriched pyrrolidines from readily available pyridine precursors. Diastereoselective cis-hydrogenation of substituted pyridines using advanced heterogeneous catalysts provides efficient access to polysubstituted piperidines and pyrrolidines. Ruthenium catalysts on titanium nanoparticles enable the acid-free hydrogenation of pyridine derivatives in water, yielding piperidines with good selectivity. Critically, iridium(I) complexes bearing chiral P,N-ligands facilitate the asymmetric hydrogenation of 2-substituted pyridinium salts via an outer-sphere dissociative mechanism, achieving high enantiomeric excesses (ee) essential for the (S)-configuration. This approach is scalable, demonstrated in the synthesis of key intermediates for drugs like 11β-HSD1 inhibitors [3]. Similarly, rhodium(I) and palladium catalysts enable the synthesis of challenging fluorinated analogs with high diastereoselectivity, showcasing the methodology's versatility for introducing diverse substituents while controlling stereochemistry [3].
Table 1: Enantioselective Strategies for (S)-Pyrrolidine Core Synthesis
Strategy | Key Starting Material/Catalyst | Critical Step | Advantages | Limitations/Challenges |
---|---|---|---|---|
Chiral Pool (L-Hydroxyproline) | 2,3-O-Isopropylidene-D-erythronolactol (2) | Nitrone formation (13) & Reductive cyclization | High stereocontrol, Uses renewable resources | Multi-step synthesis, Protecting group management |
Catalytic Asymmetric Hydrogenation | Ir(I)/P,N-ligand complexes; Ru/Ti nanoparticles | Enantioselective pyridinium salt reduction | Scalability, Direct access, Functional group tolerance | Catalyst cost, Sensitivity to reaction conditions |
Organocatalytic Functionalization | Proline-derived catalysts (e.g., 6, 12) | Enamine/Iminium ion-mediated C-C bond formation | Metal-free, Mild conditions | Often requires high catalyst loading (10-30 mol%) |
Installing the pyridin-4-yl group onto the pre-formed (S)-pyrrolidin-3-ol core requires precise regiocontrol and stereoretention, particularly given the potential for epimerization at the C-3 alcohol or the stereogenic nitrogen center.
N-Alkylation Strategies: Nucleophilic displacement is the most common method. (S)-Pyrrolidin-3-ol acts as the nucleophile reacting with 4-halopyridines (chloro or bromo) or activated pyridine derivatives (e.g., pyridinium salts). Key considerations include:
O- and N-Derivatization: The secondary alcohol in the target molecule provides a versatile handle for further structural diversification, enabling the creation of libraries for biological evaluation or tuning physicochemical properties:
Table 2: Functionalization Strategies for the Pyrrolidin-3-ol Scaffold
Reaction Type | Reagents/Conditions | Product Class | Key Applications | Stereochemical Considerations |
---|---|---|---|---|
N-Alkylation (Pyridine Install) | 4-Chloropyridine, Base (iPr₂NEt, K₂CO₃), DMF/MeCN, Δ or MW | Target Molecule (S)-1-(Pyridin-4-yl)pyrrolidin-3-ol | Core structure synthesis | Critical: Protect C3-OH, Control base/Temp to prevent epimerization |
O-Alkylation (Ether) | R-X, Base (NaH, Cs₂CO₃); or ROH, PPh₃, DIAD | Chiral Ethers (RO-Pyrr-Py) | Modulate lipophilicity, Prodrug formation | Mitsunobu may invert stereochemistry if C3 not chiral center anchor |
O-Acylation (Ester) | R-COCl / (RCO)₂O, Base (Py, Et₃N); R-SO₂Cl | Chiral Esters / Sulfonates (RCOO-Pyrr-Py) | Prodrugs, Synthetic intermediates | Generally stereoretentive |
Solid Support Anchoring | Bis-silylated precursor (e.g., PyrSil), Sol-Gel process | Hybrid Materials (e.g., HybPyr) | Heterogeneous asymmetric organocatalysts | Requires stable linker, retains chirality |
Modern synthetic chemistry emphasizes efficiency, reducing steps, and minimizing purification. Microwave (MW) irradiation and one-pot cascades are pivotal for streamlining the synthesis of (S)-1-(pyridin-4-yl)pyrrolidin-3-ol and its derivatives.
Microwave Acceleration: MW irradiation dramatically enhances reaction rates in key steps:
One-Pot and Tandem Methodologies: Combining multiple transformations in a single reaction vessel enhances atom economy and efficiency:
Flow Chemistry for Enhanced Efficiency: Translating batch processes to continuous flow reactors offers significant advantages in gas-liquid reactions relevant to precursor synthesis (e.g., CO₂ fixation for cyclic carbonates using pyridinium catalysts [4]). Although not directly applied to the target molecule in the reviewed literature, the principles of flow chemistry—improved mass transfer (gas-liquid), precise temperature control, safety, scalability, and the ability to integrate catalyst cartridges (e.g., immobilized chiral pyrrolidines)—represent a promising future direction for synthesizing and utilizing (S)-1-(pyridin-4-yl)pyrrolidin-3-ol and its precursors.
Table 3: Impact of Microwave and Flow Technologies on Synthesis
Technology | Application Example | Key Benefits | Performance Gain |
---|---|---|---|
Microwave Irradiation | N-Alkylation of (S)-Pyrrolidin-3-ol with 4-ClPy | Reduced reaction time, Higher yields, Less epimerization | Time: Hours/Days → Minutes (5-30 min); Yield Increase: 20-40% |
Microwave Irradiation | Reduction of Hydroxylamines (e.g., 14 → 6/12) | Faster reduction, Improved stereoselectivity control | Time: Hours (5.5h r.t.) → Minutes; Selectivity (6/12): 95:5 maintained |
Continuous Flow | CO₂ + Epoxides → Cyclic Carbonates (Pyridinium Catalysts) | Enhanced gas-liquid mass transfer, Safer operation, Scalability | Productivity: 17x increase (Batch: 1.2 vs. Flow: 20.1 mmol h⁻¹ mmol(cat)⁻¹) [4] |
One-Pot Cascade | Suzuki Coupling + Pyridine Hydrogenation | Reduced isolation steps, Higher overall yield | Demonstrated for piperidine drug synthesis (e.g., Donepezil) [3] |
Table 4: Comparative Efficiency in Synthetic Methodologies
Synthetic Approach | Steps to Target | Estimated Overall Yield Range | Key Advantages | Key Challenges |
---|---|---|---|---|
Chiral Pool + N-Alkylation (Batch) | 4-6 | 25-40% | High stereocontrol from natural chirality | Multi-step, Protecting groups, Moderate yields |
Catalytic Asymmetric Hydrogenation + Functionalization | 3-4 | 40-65% | Scalable core synthesis, High ee | Cost of chiral catalysts, Specialized conditions |
MW-Assisted N-Alkylation (Protected Chiral Pool) | 3-4 (MW step) | 50-75% | Rapid key step, Reduced epimerization, Higher purity | Requires MW equipment |
One-Pot Cascade (Modeled on Piperidine) | 1-2 | 60-80% (Theoretical) | Maximum efficiency, Minimal purification | Requires high chemoselectivity, Developing for pyrrolidine |
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: